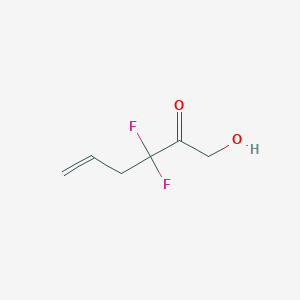

3,3-Difluoro-1-hydroxyhex-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

165465-52-1 |

|---|---|

Molecular Formula |

C6H8F2O2 |

Molecular Weight |

150.12 g/mol |

IUPAC Name |

3,3-difluoro-1-hydroxyhex-5-en-2-one |

InChI |

InChI=1S/C6H8F2O2/c1-2-3-6(7,8)5(10)4-9/h2,9H,1,3-4H2 |

InChI Key |

LVXBCJOKUDIKMX-UHFFFAOYSA-N |

SMILES |

C=CCC(C(=O)CO)(F)F |

Canonical SMILES |

C=CCC(C(=O)CO)(F)F |

Synonyms |

5-Hexen-2-one, 3,3-difluoro-1-hydroxy- |

Origin of Product |

United States |

Mechanistic and Theoretical Investigations of 3,3 Difluoro 1 Hydroxyhex 5 En 2 One Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational studies provide deep insight into reaction mechanisms, transition states, and the electronic properties of molecules. For fluorinated ketones, Density Functional Theory (DFT) is a common method to investigate these aspects.

Transition State Analysis for Key Synthetic Steps

No specific transition state analyses for the synthesis of 3,3-Difluoro-1-hydroxyhex-5-en-2-one were found. Generally, the synthesis of α,α-difluoro ketones can involve methods like the fluorination of 1,3-dicarbonyl compounds, where the rate-determining step for difluorination is often the enolization of the intermediate 2-fluoro-1,3-diketone. Computational analysis for such reactions would typically involve calculating the energy barriers for each step, identifying the geometry of transition state structures, and confirming them through frequency analysis.

Electronic Effects of Geminal Fluorine Atoms on Carbonyl and Alkene Reactivity

Specific DFT studies detailing the electronic effects for this compound are unavailable. However, the presence of two fluorine atoms on the carbon adjacent to a carbonyl group is known to have profound electronic effects. The high electronegativity of fluorine induces a strong electron-withdrawing effect (a negative inductive effect), which significantly increases the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack. This electron-withdrawing capability stabilizes molecular orbitals, lowering the energy of both the HOMO and LUMO. nih.gov For gem-difluoroalkenes, radicals tend to attack the difluorinated position of the alkene. nih.gov In β-fluoro carbonyl compounds, the presence of an acidic α-proton can lead to instability and elimination of HF. nih.gov

Conformation-Reactivity Relationships in Fluorinated Systems

While no conformational analysis of this compound is available, research on other gem-difluorinated molecules shows that the CF2 group can significantly influence molecular conformation. The introduction of a gem-difluoro group can alter bond angles and dihedral angles, leading to a preference for specific conformations that can, in turn, affect reactivity and metabolic stability. nih.gov For instance, in macrocyclic systems, a CF2 group can constrain the ring into specific geometries. nih.gov This conformational control is a key strategy in medicinal chemistry to improve drug properties. nih.gov

Experimental Mechanistic Probes

Experimental methods are crucial for validating theoretical predictions and elucidating reaction mechanisms.

Kinetic Isotope Effects (KIE) Studies

There are no published Kinetic Isotope Effect (KIE) studies for reactions involving this compound. KIE studies are a powerful tool for determining reaction mechanisms by identifying bond-breaking events in the rate-determining step. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. nih.gov For example, a significant kH/kD ratio would suggest that a C-H bond is cleaved during this step. Small deuterium isotope effects (kH/kD ≈ 1) in the fluorination of aromatic compounds suggest that the decomposition of the intermediate is not the rate-determining step. researchgate.net

Hammett Correlations and Linear Free Energy Relationships

Specific Hammett correlations for the reactivity of this compound or its derivatives were not found. The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of an aromatic ring. pharmacy180.com It relates reaction rates and equilibrium constants through substituent constants (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups due to positive charge development. This tool is widely used to elucidate reaction mechanisms involving aromatic compounds. pharmacy180.comscience.gov

Spectroscopic Characterization of Reaction Intermediates (e.g., NMR studies of difluoroenolates)

[Content cannot be generated at this time due to a lack of available scientific data for this compound.]

Advanced Characterization and Analytical Methodologies for Complex Fluorinated Organic Compounds

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis provides fundamental insights into the molecular architecture of 3,3-Difluoro-1-hydroxyhex-5-en-2-one, with each technique offering complementary information to construct a complete structural picture.

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Difluorinated Centers

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to define its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The characteristic signals for this compound are expected in distinct regions. The protons of the terminal vinyl group (H-6) would appear as a complex multiplet in the olefinic region (typically δ 5.0-6.0 ppm). The methylene (B1212753) protons adjacent to the double bond (H-4) would likely resonate as a triplet of doublets, showing coupling to both the vinyl protons and the geminal fluorine atoms. The methylene protons of the hydroxymethyl group (H-1) would be expected to appear as a triplet, due to coupling with the fluorine atoms, in the region of δ 3.5-4.5 ppm. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon (C-2) is expected to have a characteristic chemical shift in the downfield region (δ 190-200 ppm), with its signal appearing as a triplet due to coupling with the two adjacent fluorine atoms. The difluorinated carbon (C-3) would also exhibit a triplet in a distinct region of the spectrum. The carbons of the vinyl group (C-5 and C-6) and the hydroxymethyl group (C-1) would also show characteristic signals.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons (H-4). The chemical shift of this signal provides a sensitive probe of the electronic environment of the difluorinated center.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | H-1 (~3.5-4.5, t) |

| H-4 (multiplet) | |

| H-5, H-6 (~5.0-6.0, m) | |

| OH (broad s) | |

| ¹³C | C-1 |

| C-2 (~190-200, t) | |

| C-3 (t) | |

| C-4 | |

| C-5 | |

| C-6 | |

| ¹⁹F | F-3 (triplet) |

Note: Predicted chemical shifts and coupling patterns are based on general principles and data for analogous structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₆H₈F₂O₂), the expected exact mass can be calculated and compared with the experimentally determined value. Common ionization techniques for such a molecule would include Electrospray Ionization (ESI) or Chemical Ionization (CI), as these soft ionization methods are more likely to yield an observable molecular ion or a protonated molecule, which can be challenging with harsher techniques like Electron Ionization (EI) for some fluorinated compounds.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways for this molecule could involve the loss of water from the alcohol, cleavage adjacent to the carbonyl group (alpha-cleavage), or fragmentation of the allyl chain.

| Predicted HRMS Data for this compound | |

| Molecular Formula | C₆H₈F₂O₂ |

| Calculated Exact Mass | [Calculated Value] |

| Observed m/z | [Experimental Value] |

| Ionization Mode | ESI or CI |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the ketone. A broad absorption band in the range of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. The C=C stretching vibration of the terminal alkene would likely appear around 1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F stretching vibrations typically appear in the fingerprint region and can be complex.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C=O (ketone) | 1720-1740 (strong) |

| C=C (alkene) | ~1640 |

| C-H (sp²) | 3000-3100 |

| C-H (sp³) | 2850-3000 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound may exhibit poor peak shape and potential thermal degradation in a GC system. Therefore, derivatization to a more volatile and stable analogue, such as a trimethylsilyl (B98337) (TMS) ether, is often employed. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides fragmentation patterns that aid in the identification of the compound and any impurities.

For the analysis of fluorinated compounds, the choice of GC column is critical. A mid-polarity column is often suitable for achieving good separation. The mass spectrometer can be operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and purity assessment of a wide range of organic compounds, particularly those that are not amenable to GC analysis due to low volatility or thermal instability. For a polar molecule like this compound, reversed-phase HPLC is a suitable method.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration of chiral centers and revealing the conformational preferences of the molecule. Furthermore, analysis of the crystal packing unveils the intricate network of intermolecular interactions that govern the solid-state structure.

While specific crystallographic data for this compound is not available in publicly accessible crystallographic databases as of the current date, the application of X-ray crystallography to analogous fluorinated ketones provides significant insight into the structural features that would be anticipated for this compound. Studies on a range of α-fluoroketones have successfully utilized single-crystal X-ray diffraction to elucidate their molecular conformations and supramolecular packing arrangements. acs.orgacs.org

For a molecule such as this compound, X-ray crystallography would be invaluable in several key aspects:

Absolute Configuration: The molecule contains a chiral center at the C1 position (bearing the hydroxyl group). X-ray diffraction analysis of a suitable single crystal would unequivocally determine the absolute configuration (R or S) of this stereocenter.

Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible hexene chain and the orientation of the hydroxyl and difluoromethyl groups. Research on other α-fluoroketones has shown a preference for a near-antiperiplanar conformation, in contrast to the syn conformation often observed in their α-hydroxy counterparts. acs.org

The detailed structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of this compound, which can influence its physical properties and biological activity.

Future Directions and Emerging Research Avenues in the Chemistry of 3,3 Difluoro 1 Hydroxyhex 5 En 2 One

Development of Catalytic and Environmentally Benign Synthesis Methods

The synthesis of complex fluorinated molecules often involves hazardous reagents and harsh conditions. Future research will prioritize the development of catalytic and environmentally sound methods for the synthesis of 3,3-Difluoro-1-hydroxyhex-5-en-2-one, aligning with the principles of green chemistry.

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. For the synthesis of α-fluorinated ketones, organocatalytic methods, particularly those employing chiral primary amines like Cinchona alkaloids, have demonstrated remarkable success in achieving high levels of enantioselectivity. nih.govsunderland.ac.uk These catalysts operate via enamine activation, allowing for the direct and asymmetric α-fluorination of ketone substrates. nih.govacs.org

The application of this methodology to a precursor of this compound could provide precise control over the stereochemistry at the C4 position if a sequential fluorination strategy is employed. A significant advantage of organocatalysis is its ability to provide high levels of regio-, chemo-, enantio-, and diastereoselectivity, even in complex polyfunctional molecules. nih.govacs.org Research in this area would focus on designing catalysts that can efficiently handle substrates containing both hydroxyl and vinyl groups while selectively fluorinating the α-position of the ketone. The development of bifunctional organocatalysts, which can activate both the substrate and the fluorinating reagent, could lead to highly efficient and selective synthetic routes. organic-chemistry.org

| Catalyst Type | Fluorinating Reagent | Key Advantages | Potential Application |

| Chiral Primary Amines (e.g., Cinchona alkaloids) | Electrophilic (e.g., NFSI, Selectfluor) | High enantioselectivity, regioselectivity, and chemoselectivity. nih.govacs.org | Asymmetric synthesis of monofluorinated precursors. |

| β,β-Diaryl Serines | Electrophilic (e.g., Selectfluor) | High yields and excellent enantioselectivity for α-substituted β-diketones. organic-chemistry.org | Synthesis of fluorinated dicarbonyl analogues. |

| (S)-Proline and derivatives | Electrophilic (e.g., Selectfluor) | Direct α-fluorination of ketones and aldehydes. researchgate.net | Racemic or low-selectivity synthesis as a baseline. |

This table summarizes potential organocatalytic systems for the synthesis of fluorinated ketones.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous, exothermic, or require precise control. pharmtech.combeilstein-journals.org Fluorination reactions often fall into these categories. researchgate.net The use of microreactors allows for superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scalability. beilstein-journals.orgmit.edudurham.ac.uk

A continuous flow process for the synthesis of this compound could enable the safe use of highly reactive fluorinating agents and allow for the optimization of reaction conditions (temperature, pressure, residence time) to maximize yield and selectivity. pharmtech.comchemistryviews.org This technology is particularly well-suited for gas-liquid reactions, which could be relevant if gaseous fluorinating agents are considered. mit.edursc.org Furthermore, flow systems can be designed to include in-line purification steps, leading to a streamlined, automated process that generates a high-purity product. durham.ac.uk This approach is becoming increasingly attractive for the industrial production of active pharmaceutical ingredients (APIs) and other fine chemicals. acs.orgresearchgate.netresearchgate.net

Green Chemistry Principles in Fluorination Reactions (e.g., aqueous media, metal-free systems)

Adherence to the principles of green chemistry is a critical goal for modern synthetic chemistry. epa.govmsu.eduacs.org This involves preventing waste, maximizing atom economy, using less hazardous chemicals, and employing safer solvents. epa.govacs.org For fluorination reactions, this means moving away from toxic reagents and volatile organic solvents.

One promising area is the use of aqueous media for fluorination. rsc.org While historically considered incompatible with many fluorinating agents, recent studies have shown that certain electrophilic fluorinations can be performed efficiently in water, which is an environmentally benign solvent. rsc.org Another key aspect is the development of metal-free catalytic systems, such as the organocatalytic approaches discussed earlier, to avoid contamination of the final product with heavy metals. cas.cn

The choice of the fluorinating agent itself is also crucial. While reagents like elemental fluorine are highly atom-economical, they are also extremely hazardous. acsgcipr.org Reagents like Selectfluor are solids that are easier and safer to handle. pharmtech.comtcichemicals.com Future research could also explore recyclable nucleophilic fluorinating reagents to further reduce waste and environmental impact. acs.org The development of a synthetic route to this compound that utilizes a safe, solid fluorinating agent in an aqueous or solvent-free system would represent a significant advance in sustainable chemistry. rsc.orgresearchgate.net

Exploration of Novel Transformations and Derivatizations

The rich functionality of this compound makes it an ideal starting material for the synthesis of more complex and potentially bioactive molecules. Future research will undoubtedly focus on leveraging its reactive sites to build diverse molecular architectures.

Construction of Complex Polycyclic Architectures

The presence of both a nucleophilic alkene and an electrophilic carbonyl group within the same molecule opens the door to a variety of tandem or cascade reactions for the construction of polycyclic systems. nih.gov For example, intramolecular cycloaddition reactions could be envisioned. Fluorinated building blocks are increasingly used in the synthesis of complex structures, including polycyclic aromatic hydrocarbons and other fused ring systems. encyclopedia.pubresearchgate.net

Strategies such as tandem radical fluoroalkylation-cyclization could be adapted, where a reaction is initiated at one functional group (e.g., the alkene) which then triggers a cyclization event with another part of the molecule. researchgate.net The difluoro-keto moiety can influence the reactivity and regioselectivity of these cyclizations, potentially leading to novel and otherwise inaccessible polycyclic scaffolds. The development of catalytic methods to control the stereochemistry of these complex transformations would be a significant area of investigation.

Stereodivergent Synthesis of Analogues

Stereodivergent synthesis aims to generate any and all possible stereoisomers of a product from a common starting material, often by simply changing the catalyst or reaction sequence. nih.govnih.gov This approach is incredibly powerful for creating libraries of stereochemically diverse molecules for biological screening. Given that this compound has a potential stereocenter at the C1 (hydroxyl-bearing) position (if reduced from the ketone) and can generate others through reactions at the alkene, stereodivergent strategies are highly relevant.

For instance, different chiral catalysts could be used to achieve all four possible stereoisomers in reactions involving both the alkene and the carbonyl group. nih.gov Catalyst-controlled synthesis allows for divergence from the inherent stereochemical preference of a substrate, providing access to otherwise disfavored isomers. nih.govnih.gov Applying these principles to this compound and its derivatives would enable the systematic exploration of how stereochemistry influences biological activity in its analogues. researchgate.net This is particularly important in drug discovery, where different stereoisomers can have vastly different pharmacological profiles.

Integration into Novel Fluorinated Building Blocks for Broader Synthetic Applications

The unique arrangement of functional groups in this compound offers multiple avenues for its elaboration into more complex and valuable fluorinated building blocks. The reactivity of the gem-difluoroalkene moiety, the hydroxyl group, and the terminal double bond can be selectively exploited to construct a diverse array of molecular architectures.

Cycloaddition Reactions: The terminal alkene in this compound is a prime site for cycloaddition reactions. For instance, [3+2] cycloadditions with various 1,3-dipoles could lead to the formation of five-membered fluorinated heterocycles. The resulting heterocyclic structures, containing a difluoromethyl group, are of significant interest in pharmaceutical research.

Intramolecular Cyclization: The presence of both a hydroxyl group and a terminal alkene opens up the possibility of intramolecular cyclization reactions. nih.gov Halocyclization, for example, could be employed to generate fluorinated cyclic ethers and lactones. nih.gov Such reactions often proceed with high regioselectivity due to the electronic influence of the fluorine atoms. nih.gov

Derivatization of the Hydroxyl and Ketone Groups: The hydroxyl and ketone functionalities provide further handles for synthetic transformations. The hydroxyl group can be derivatized to introduce other functional groups or to act as a directing group for subsequent reactions. The ketone can be a site for nucleophilic addition or can be transformed into other functional groups, further expanding the diversity of accessible fluorinated building blocks. For instance, the conversion of the ketone to a gem-difluoride has been demonstrated with reagents like diethylaminosulfur trifluoride.

Cross-Coupling Reactions: The terminal alkene can also participate in various transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents, leading to the synthesis of more elaborate fluorinated molecules.

The table below summarizes potential transformations of this compound and the resulting novel fluorinated building blocks.

| Starting Material | Reaction Type | Potential Reagents/Conditions | Product Class | Potential Applications |

| This compound | [3+2] Cycloaddition | Nitrile oxides, Azides, Diazoalkanes | Fluorinated Isoxazolines/Pyrazolines/etc. | Pharmaceutical intermediates |

| This compound | Intramolecular Halocyclization | I2, NBS, NCS | Fluorinated Tetrahydrofurans/Pyranones | Bioactive molecule synthesis |

| This compound | Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | 1,1,3,3-Tetrafluorohex-5-ene derivatives | Materials science, liquid crystals |

| This compound | Heck Coupling | Pd catalyst, Aryl halide | Arylated difluoro ketones | Agrochemical and pharmaceutical synthesis |

| This compound | Epoxidation | m-CPBA | Difluorinated epoxy ketone | Intermediate for nucleophilic ring-opening |

| This compound | Michael Addition | Nucleophiles (e.g., amines, thiols) | Functionalized difluoro ketones | Synthesis of complex fluorinated molecules |

These potential transformations highlight the significant promise of this compound as a versatile platform for the development of new fluorinated building blocks. Further research into the reactivity and synthetic applications of this compound is expected to yield a wealth of novel molecules with valuable properties for a range of scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-hydroxyhex-5-en-2-one, considering regioselective fluorination and hydroxyl group stability?

Methodological Answer: A multi-step approach is recommended:

- Step 1 : Introduce fluorine atoms via electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the β-position of a ketone precursor. Fluorination conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-fluorination or side reactions .

- Step 2 : Protect the hydroxyl group during fluorination using silyl ethers (e.g., TBSCl) to prevent undesired oxidation or elimination. Deprotection under mild acidic conditions (e.g., TBAF) ensures hydroxyl group integrity .

- Step 3 : Construct the α,β-unsaturated ketone (enone) via Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control of the double bond at position 5. Monitor reaction progress using GC-MS or HPLC to confirm purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environments (δ -120 to -140 ppm for CF₂ groups) and confirms regioselectivity. Coupling constants (²J₆-F) resolve vicinal fluorine interactions .

- ¹H and ¹³C NMR : Analyze enone conjugation (δ 5.5–7.0 ppm for vinyl protons) and ketone carbonyl signals (δ 200–220 ppm for ¹³C). DEPT-135 distinguishes CH₂ and CH₃ groups in the hexenone backbone .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups. Absence of broad OH stretches post-protection validates successful silylation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis at λ_max ≈ 250 nm (enone absorption). Hydroxyl group oxidation or ketone hydrolysis is indicated by spectral shifts .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C in anhydrous DMSO or THF to prevent enone polymerization .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of fluorine substituents on the enone’s reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). Fluorine’s electron-withdrawing effect lowers LUMO energy, increasing electrophilicity of the enone for Diels-Alder reactions. Compare Mulliken charges at C2 (ketone) and C5 (vinyl) to predict regioselectivity .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction barriers. Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

Methodological Answer:

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

- X-ray Crystallography : Determine absolute configuration using anomalous scattering (e.g., Cu-Kα radiation). The hydroxyl group’s stereochemistry (R/S) affects hydrogen-bonding patterns with enzyme active sites .

- Docking Studies : Use AutoDock Vina to simulate binding to fluorophore-labeled proteins. Fluorine’s van der Waals radius (1.47 Å) may sterically hinder interactions compared to hydrogen .

Q. What mechanistic insights explain unexpected byproducts in catalytic hydrogenation of the enone system?

Methodological Answer:

- Reaction Monitoring : Employ in situ FTIR to detect intermediates. Over-hydrogenation to saturated ketones or C-F bond cleavage (via HF elimination) may occur under high H₂ pressure .

- Isotopic Labeling : Use D₂ in deuteration experiments to trace hydrogenation pathways. GC-MS analysis of deuterated products reveals selectivity for α vs β hydrogen addition .

Q. How can researchers optimize enantioselective synthesis using chiral catalysts?

Methodological Answer:

- Chiral Ligand Screening : Test BINAP or Jacobsen catalysts in asymmetric fluorination. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Kinetic Resolution : Use Candida antarctica lipase B to selectively acylate one enantiomer. Isolate products via flash chromatography and characterize ee by polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.